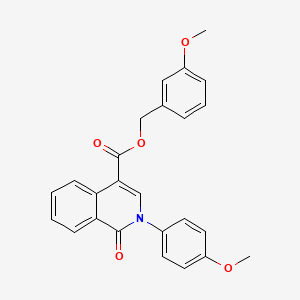
3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, appears to be related to a class of compounds that involve substituted dihydroquinoline structures. These compounds are of interest due to their potential pharmacological properties and their utility in various synthetic applications.
Synthesis Analysis
The synthesis of related dihydroquinoline derivatives has been reported using eco-friendly protocols. For instance, a novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives was achieved through a one-pot C–C and C–N bond-forming strategy. This method utilized 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water, avoiding metal catalysts and employing water as a solvent, which underscores the environmental benefits of the process .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by elemental analysis, NMR, LC/MS, and single-crystal X-ray diffraction. The presence of a strong intramolecular hydrogen bond was noted, which is significant for the stability of the compound's crystal structure .
Chemical Reactions Analysis
In the context of chemical reactions, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters has been studied. The 4-methoxy-α-methylbenzyl group served as a protecting group for carboxylic acids, and the esters formed were successfully hydrolyzed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This reaction was found to be compatible with various functional groups, indicating a level of versatility and functional group tolerance .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The use of spectroscopic methods such as UV/Vis and IR spectra, as well as NMR, suggests that these compounds can be characterized by their electronic and vibrational properties. Additionally, the stability of these compounds can be influenced by intramolecular hydrogen bonding, as seen in related structures .
科学的研究の応用
Chemical Transformations and Synthesis
Studies have explored the rearrangement of methoxy-substituted tetrahydroisoquinolines, demonstrating their potential in forming complex heterocyclic structures. For instance, when heated in formic acid, these compounds rearrange to give benzazepines, showcasing a method for constructing diverse molecular frameworks (McMahon, Thornber, & Ruchirawat, 1982). Additionally, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights a strategy for protecting group removal in synthetic chemistry, enhancing the synthesis of carboxylic acid derivatives (Yoo, Kim Hye, & Kyu, 1990).
Synthetic Methodologies
Research has demonstrated the utility of conjugate addition reactions in asymmetric synthesis, such as the synthesis of (R)-(-)-angustureine, using lithium N-phenyl-N-(α-methylbenzyl)amide. This approach offers high diastereoselectivity and showcases the potential of isoquinoline derivatives in the synthesis of bioactive molecules (Bentley, Davies, Lee, Roberts, & Thomson, 2011).
Biological Applications
The research into bromophenols and brominated tetrahydroisoquinolines from marine sources, such as the red alga Rhodomela confervoides, reveals the potential of isoquinoline derivatives in discovering new bioactive compounds. These studies have identified novel structures with potential pharmacological activities (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3-methoxyphenyl)methyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-29-19-12-10-18(11-13-19)26-15-23(21-8-3-4-9-22(21)24(26)27)25(28)31-16-17-6-5-7-20(14-17)30-2/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYFLEXSDXPIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)
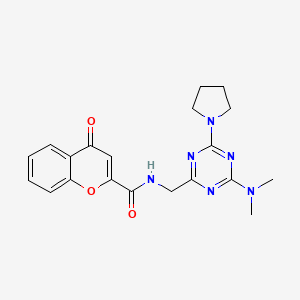
![3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3006915.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B3006916.png)
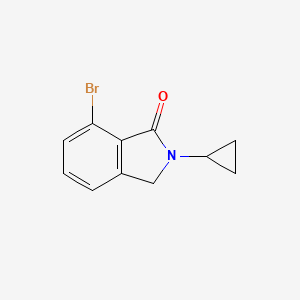
![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)
![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)
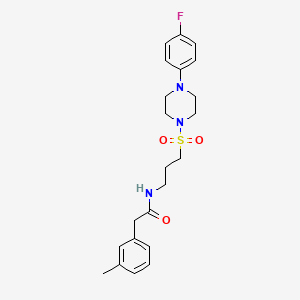
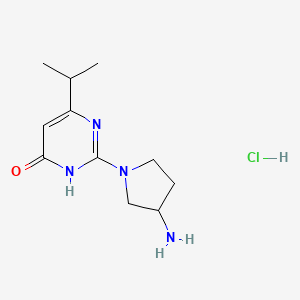
![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)
![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)
